benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate
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Overview
Description
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is a compound that belongs to the class of protected amino acid derivatives. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate typically involves the protection of the amino group of L-leucine and L-phenylalanine with the tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyl group is introduced to protect the carboxyl group, often using benzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: L-leucyl-L-phenylalaninate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other molecules for various biological applications.
Mechanism of Action
The mechanism of action of benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate primarily involves the protection and deprotection of amino groups. The Boc group protects the amino function during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Benzyl(tert-Butoxycarbonyl)-L-aspartate: Similar in structure but contains an aspartate residue instead of leucine and phenylalanine.
Benzyl(tert-Butoxycarbonyl)-L-tyrosine: Contains a tyrosine residue instead of leucine and phenylalanine.
Uniqueness
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is unique due to its specific combination of leucine and phenylalanine residues, which provides distinct properties and reactivity compared to other protected amino acid derivatives. Its stability and ease of deprotection make it particularly valuable in peptide synthesis and drug development.
Properties
Molecular Formula |
C27H36N2O5 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
(2S)-2-[benzyl-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)16-22(28-26(33)34-27(3,4)5)24(30)29(18-21-14-10-7-11-15-21)23(25(31)32)17-20-12-8-6-9-13-20/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1 |
InChI Key |
YIACJWPEXFORBT-GOTSBHOMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)N(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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